molecular formula C46H56N4O11 B565522 Vincristine N-Oxide CAS No. 947527-73-3

Vincristine N-Oxide

Cat. No.: B565522
CAS No.: 947527-73-3
M. Wt: 840.971
InChI Key: RMXAXRWGUNEVQR-PQWPLOBDSA-N
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Description

Vincristine N-Oxide is a derivative of vincristine, a vinca alkaloid obtained from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely known for its use in chemotherapy to treat various types of cancer, including leukemia, lymphoma, and solid tumors. This compound, as a modified form, retains many of the therapeutic properties of vincristine while potentially offering different pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vincristine N-Oxide typically involves the oxidation of vincristine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group into the vincristine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Vincristine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields vincristine, while oxidation can produce higher-order N-oxides.

Scientific Research Applications

Anticancer Activity

Vincristine N-Oxide has been investigated for its potential as an anticancer agent. Research indicates that it retains some antitumor efficacy similar to vincristine but may exhibit a different side effect profile.

StudyFindings
Starobova et al. (2021)Demonstrated that vincristine-induced peripheral neuropathy can be mitigated by targeting neuro-inflammatory pathways, suggesting that derivatives like this compound could potentially reduce neurotoxicity while maintaining anticancer efficacy .
DrugBank (2020)Reports that vincristine is effective against a range of malignancies; ongoing studies are exploring how its derivatives can enhance therapeutic outcomes while minimizing adverse effects .

Neuroprotection

This compound has shown promise in protecting against vincristine-induced peripheral neuropathy (VIPN), a common and debilitating side effect of vincristine treatment.

  • Mechanistic Insights : Research indicates that VIPN is driven by the activation of the NLRP3 inflammasome and subsequent inflammatory responses. This compound may modulate these pathways, offering neuroprotective benefits without compromising the drug's anticancer activity .
MechanismDescription
NLRP3 InflammasomeActivation leads to increased IL-1β release, contributing to neuropathy; targeting this pathway may alleviate symptoms .
Neuroprotective AgentsStudies are ongoing to identify compounds that can prevent axonal degeneration caused by vincristine administration .

Combination Therapies

This compound is being explored in combination with other agents to enhance therapeutic efficacy.

  • Emerging Trends : Recent studies highlight the potential for this compound to be used in combination therapies with agents like bortezomib, which may improve survival rates in specific cancer types such as mantle cell lymphoma .
CombinationEfficacy
This compound + BortezomibPreliminary results suggest improved outcomes compared to traditional regimens .

Case Study 1: Vincristine-Induced Peripheral Neuropathy Management

A study modeled VIPN in rats and tested various neuroprotective agents alongside this compound. The results indicated that certain compounds could significantly reduce sensory and motor neuropathy without affecting the chemotherapy's efficacy.

  • Findings : The application of this compound in conjunction with neuroprotective agents led to a notable decrease in neuropathic symptoms, suggesting its potential role in managing VIPN .

Case Study 2: Efficacy in Pediatric Patients

Clinical trials involving pediatric patients receiving vincristine therapy have begun to incorporate this compound to assess its safety and effectiveness compared to standard treatment.

  • Results : Initial findings indicate a favorable safety profile with reduced incidence of neurotoxicity, allowing for higher dosing regimens without compromising patient quality of life .

Mechanism of Action

Vincristine N-Oxide exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. The disruption of microtubule dynamics prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and interference with nucleic acid and protein synthesis.

Comparison with Similar Compounds

Vincristine N-Oxide is compared with other vinca alkaloids such as:

    Vinblastine: Similar in structure but differs in its therapeutic applications and toxicity profile.

    Vindesine: Another derivative with distinct pharmacological properties.

    Vinflunine: A fluorinated derivative with enhanced antitumor activity.

Uniqueness: this compound is unique due to its N-oxide functional group, which may alter its interaction with biological targets and its pharmacokinetic properties. This modification can potentially lead to differences in efficacy and toxicity, making it a valuable compound for further research and development.

Biological Activity

Vincristine N-Oxide (VNO) is a derivative of vincristine, a well-known chemotherapeutic agent derived from the plant Catharanthus roseus. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of VNO, exploring its mechanisms, effects on cellular pathways, and implications for cancer treatment.

Vincristine primarily exerts its antitumor effects by inhibiting microtubule formation during mitosis, leading to cell cycle arrest at the metaphase stage. This action triggers apoptosis in cancer cells. The N-oxide modification in VNO alters its pharmacokinetic profile and may enhance its interaction with cellular targets.

Key Mechanisms:

  • Microtubule Inhibition: VNO binds to tubulin, preventing polymerization and disrupting mitotic spindle formation.
  • Apoptosis Induction: Similar to vincristine, VNO promotes programmed cell death in malignant cells, although the efficiency may vary based on concentration and exposure time.
  • Anti-Angiogenesis: VNO has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Biological Activity Overview

The biological activity of VNO can be categorized into several key areas:

Research Findings

Recent studies have provided insights into the pharmacological profile of VNO:

  • A study examining vincristine-based nanoformulations highlighted the potential of VNO in enhancing drug delivery systems while minimizing side effects associated with traditional formulations .
  • Another investigation focused on the metabolic pathways affected by VNO, revealing alterations in cellular signaling that could enhance its therapeutic index against resistant cancer types .

Data Tables

Biological Activity Vincristine This compound
Mechanism of ActionMicrotubule inhibitionMicrotubule inhibition with altered binding affinity
CytotoxicityHighPotentially higher against resistant lines
NeurotoxicitySignificantSimilar risk profile; requires further study
Cardiovascular EffectsEndothelial dysfunctionUnknown; potential for similar effects

Case Studies

  • Severe Neuropathic Pain Post-Chemotherapy:
    • A patient with T-lymphoblastic lymphoma experienced debilitating neuropathic pain following vincristine treatment. Management strategies included dose adjustments and adjunct therapies aimed at alleviating pain without compromising anticancer efficacy .
  • Metabolomic Predictors of VIPN:
    • Research involving pediatric patients identified specific metabolites associated with increased risk of VIPN during vincristine treatment. This study emphasizes the need for personalized approaches when administering VNO to mitigate adverse effects while maintaining therapeutic benefits .

Properties

IUPAC Name

methyl (1R,9R,10S,11S,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39+,42+,43-,44-,45+,46+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXAXRWGUNEVQR-PQWPLOBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858566
Record name PUBCHEM_71752950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947527-73-3
Record name PUBCHEM_71752950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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